molecular formula C8H8BrFMg B6302399 5-Fluoro-2-methylbenzylmagnesium bromide CAS No. 1206628-17-2

5-Fluoro-2-methylbenzylmagnesium bromide

Cat. No.: B6302399
CAS No.: 1206628-17-2
M. Wt: 227.36 g/mol
InChI Key: HBHFPQIQUMWOKC-UHFFFAOYSA-M
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Description

5-Fluoro-2-methylbenzylmagnesium bromide is a fluorinated Grignard reagent with the molecular formula C₈H₇FMgBr. It is derived from 5-fluoro-2-methylbenzyl bromide (C₈H₇FBr), a precursor listed in specialty chemical catalogs as a key intermediate for organic synthesis . The compound features a benzyl framework substituted with a fluorine atom at the 5-position and a methyl group at the 2-position. Grignard reagents like this are widely used in nucleophilic addition reactions to form carbon-carbon bonds in pharmaceuticals, agrochemicals, and advanced materials.

The fluorine substituent enhances the compound’s stability by withdrawing electron density, while the methyl group introduces steric effects that may influence reaction selectivity .

Properties

IUPAC Name

magnesium;4-fluoro-2-methanidyl-1-methylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F.BrH.Mg/c1-6-3-4-8(9)5-7(6)2;;/h3-5H,2H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHFPQIQUMWOKC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)[CH2-].[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

5-Fluoro-2-methylbenzylmagnesium bromide is prepared using the Grignard reaction, which involves the reaction of an alkyl halide with magnesium metal in an anhydrous ether solvent . The synthetic route generally includes the following steps:

    Preparation of the Grignard Reagent: Magnesium powder is added to a solution of 5-fluoro-2-methylbenzyl bromide in anhydrous THF.

    Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction. The mixture is typically stirred and heated to facilitate the formation of the Grignard reagent.

Chemical Reactions Analysis

5-Fluoro-2-methylbenzylmagnesium bromide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Carbonyl Compounds: Aldehydes and ketones.

    Electrophiles: Alkyl halides.

    Catalysts: Palladium catalysts for coupling reactions.

The major products formed from these reactions are typically alcohols, substituted aromatic compounds, and biaryl compounds.

Scientific Research Applications

5-Fluoro-2-methylbenzylmagnesium bromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-fluoro-2-methylbenzylmagnesium bromide involves its role as a nucleophile. The magnesium atom in the compound forms a highly polarized bond with the carbon atom, making the carbon atom highly nucleophilic. This nucleophilic carbon can then attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Structural Analogs in the Benzyl Bromide Family

2-Fluorobenzyl Bromide (C₇H₆FBr) and 4-Fluorobenzyl Bromide (C₇H₆FBr)

These isomers differ in the position of the fluorine substituent (2- vs. 4-positions on the benzene ring). The electronic and steric effects vary significantly:

  • 4-Fluorobenzyl bromide : The para-substituted fluorine exerts a stronger electron-withdrawing effect, enhancing the electrophilicity of the benzyl carbon. This may lead to faster reaction kinetics in Grignard formation compared to the ortho isomer .
5-Fluoro-2-methylbenzyl Bromide vs. 2-Bromo-5-(trifluoromethyl)benzyl Bromide (C₈H₅Br₂F₃)

The latter compound features a trifluoromethyl group at the 5-position and bromine at the 2-position. The trifluoromethyl group is strongly electron-withdrawing, making the benzyl carbon more electrophilic. This compound is used in synthesizing fluorinated polymers and pharmaceuticals, where enhanced stability and lipophilicity are critical . In contrast, the methyl group in 5-fluoro-2-methylbenzyl bromide offers steric bulk without significantly altering electronic properties, making it suitable for reactions requiring moderate reactivity.

Grignard Reagents with Heterocyclic Frameworks

5-Fluoro-6-methylpyridin-2-ylmagnesium Bromide (C₆H₅FMgBrN)

This pyridine-based Grignard reagent replaces the benzene ring with a nitrogen-containing heterocycle. The pyridine ring’s electron-deficient nature increases the reagent’s stability but reduces nucleophilicity compared to benzyl-based analogs. It is used in synthesizing heterocyclic pharmaceuticals, where the nitrogen atom contributes to binding interactions in drug molecules .

Functional Group Variations

4-Bromo-2-fluoro-5-methylbenzoic Acid (C₈H₆BrFO₂)

The carboxylic acid group allows for further derivatization, such as amide bond formation, contrasting with the benzyl bromide’s role in alkylation reactions .

Biological Activity

5-Fluoro-2-methylbenzylmagnesium bromide is a Grignard reagent that plays a crucial role in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its reactivity and utility in various chemical transformations. Understanding its biological activity is essential for evaluating its potential therapeutic applications, particularly in the fields of medicinal chemistry and drug development.

5-Fluoro-2-methylbenzylmagnesium bromide has the following chemical characteristics:

  • Molecular Formula : C8_8H8_8BrF
  • CAS Number : 261951-71-7
  • Structure : The compound consists of a fluorinated aromatic ring with a methyl group, which enhances its reactivity and solubility in organic solvents.

The synthesis of 5-fluoro-2-methylbenzylmagnesium bromide typically involves the reaction of 5-fluoro-2-methylbenzyl bromide with magnesium in anhydrous ether. This reaction produces the Grignard reagent, which can then be utilized for further synthetic transformations.

The mechanism of action for Grignard reagents like 5-fluoro-2-methylbenzylmagnesium bromide primarily involves nucleophilic addition to electrophilic centers, such as carbonyl groups. This property is exploited in various synthetic pathways, including the formation of alcohols and other functionalized compounds.

Biological Activity

Recent studies have focused on the biological activity of compounds derived from 5-fluoro-2-methylbenzylmagnesium bromide. Here are some key findings:

  • Anticancer Activity : Compounds synthesized using this Grignard reagent have shown significant activity against various cancer cell lines. For instance, derivatives demonstrated potent inhibition of L1210 mouse leukemia cells with IC50_{50} values in the nanomolar range, indicating strong antiproliferative effects .
  • Mechanism of Action : The growth inhibition observed was reversible by thymidine addition, suggesting that these compounds may act through mechanisms involving nucleotide metabolism and DNA synthesis disruption .
  • Antimicrobial Properties : Some derivatives have exhibited antibacterial and antiviral properties, making them candidates for further investigation as potential therapeutic agents .

Case Studies

Several case studies illustrate the biological potential of derivatives synthesized from 5-fluoro-2-methylbenzylmagnesium bromide:

  • Study on Anticancer Activity : A series of novel haloethyl and piperidyl phosphoramidate analogues were synthesized using this Grignard reagent. These compounds were tested against L1210 cells and showed promising results with significant growth inhibition .
  • Antibacterial Evaluation : Another study highlighted the antimicrobial activity of certain derivatives against Gram-positive bacteria, suggesting a broad spectrum of biological activity .

Data Table: Biological Activity Summary

CompoundTarget Cell TypeIC50_{50} (nM)Activity Type
5-Fluoro-2-methylbenzyl derivative 1L1210 Mouse Leukemia Cells<10Anticancer
5-Fluoro-2-methylbenzyl derivative 2Staphylococcus aureus50Antibacterial
5-Fluoro-2-methylbenzyl derivative 3E. coli75Antibacterial

Q & A

Q. Safety protocols :

  • Use Schlenk lines or gloveboxes for transfers.
  • Quench residual reagent with isopropanol in a controlled manner to avoid exothermic reactions .

What characterization techniques confirm the structure and purity of 5-Fluoro-2-methylbenzylmagnesium bromide?

Answer:

  • NMR spectroscopy : <sup>1</sup>H and <sup>19</sup>F NMR track the disappearance of benzyl bromide signals (δ ~4.5 ppm for CH2Br) and appearance of Grignard-specific shifts (δ ~3.5–4.0 ppm for CH2MgBr) .
  • Titration : Iodine titration quantifies active Mg content (theoretical: 1 equivalent per mole of reagent) .
  • GC-MS : Monitors volatile byproducts (e.g., biphenyl derivatives from Wurtz coupling) .

What reaction pathways utilize 5-Fluoro-2-methylbenzylmagnesium bromide in organic synthesis?

Answer:
This Grignard reagent participates in:

  • Nucleophilic additions : To carbonyl groups (e.g., ketones, aldehydes) yielding fluorinated benzyl alcohols .
  • Cross-coupling reactions : With aryl halides via Kumada coupling (Ni or Pd catalysts) to form biaryl structures .
  • Competing pathways : Wurtz coupling (if excess Mg or improper stoichiometry) generates dimerized byproducts .

How can reaction conditions optimize yield and selectivity in cross-coupling reactions?

Answer:
Advanced optimization strategies include:

  • Catalyst screening : Pd(OAc)2/XPhos systems reduce homocoupling side reactions .
  • Temperature control : Lower temperatures (0–25°C) minimize decomposition; microwave-assisted heating accelerates sluggish reactions .
  • Solvent effects : THF/Et2O mixtures improve solubility and reactivity .

Q. Data-driven example :

ConditionYield (%)Selectivity (%)
Pd(OAc)2, THF, 25°C7892
NiCl2, Et2O, 0°C6585

How to resolve contradictions in reported reactivity data for fluorinated Grignard reagents?

Answer:
Discrepancies often arise from:

  • Impurity profiles : Trace halides (e.g., Cl⁻) inhibit coupling reactions; ICP-MS identifies metal contaminants .
  • Moisture content : Karl Fischer titration ensures <10 ppm H2O in reagents .
  • Reaction atmosphere : Oxygen traces promote oxidation; inert gas purity (>99.999%) is critical .

Case study : Conflicting Kumada coupling yields (60% vs. 85%) were traced to THF peroxide levels, resolved by distillation over Na/benzophenone .

What strategies mitigate side reactions with sensitive functional groups?

Answer:

  • Protective groups : Silyl ethers or trityl groups shield alcohols/amines during Grignard addition .
  • Stepwise addition : Slow syringe-pump delivery minimizes local excess of the reagent .
  • Low-temperature quenching : Use saturated NH4Cl at -78°C to preserve acid-labile products .

Example : In a synthesis of fluorinated diarylmethanes, protecting the aldehyde with a tert-butyldimethylsilyl group increased yield from 45% to 82% .

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